molecular formula C13H22ClNO2 B3086049 (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158469-22-7

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride

Cat. No. B3086049
CAS RN: 1158469-22-7
M. Wt: 259.77 g/mol
InChI Key: FKCSKOBWRQZWKT-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the NBOMe series. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. 25B-NBOMe is a potent agonist of the serotonin 2A receptor and has been found to have psychoactive effects at very low doses.

Scientific Research Applications

Interaction with Amines in Organic Solvents

Research on the interaction of protonated merocyanine dyes with amines in organic solvents provides insight into the solvatochromic behavior of related compounds. Studies like these can elucidate how compounds similar to "(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride" might interact with amines in different solvents, which is valuable in the development of chemical sensors and indicators (Ribeiro et al., 2011).

Solution-Phase Synthesis and Cellular Bioassay

The construction of a minilibrary through solution-phase synthesis involving core amino compounds and carboxylic acids demonstrates the versatility of similar structures in combinatorial chemistry. This approach is significant for drug discovery, allowing the rapid screening of a wide range of derivatives for biological activity (Chiang et al., 2009).

Chemical Modification and Biomedical Applications

Studies on the chemical modification of hyaluronan with amines highlight the potential of structurally similar compounds for biomedical applications. Such modifications can enhance the properties of biomaterials, making them suitable for drug delivery systems and tissue engineering (D’Este et al., 2014).

Synthesis and Antiprotozoal Activity

Research on the synthesis of novel compounds and their antiprotozoal activity can provide a foundation for developing new therapeutic agents. Similar compounds could be synthesized and evaluated for their potential to treat diseases caused by protozoan parasites (Das & Boykin, 1977).

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-6-7-12(15-3)8-13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCSKOBWRQZWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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